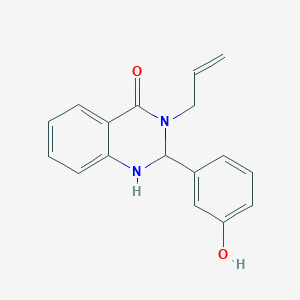
4-(2-hydroxyphenyl)-N-phenylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-hydroxyphenyl)-N-phenylpiperazine-1-carboxamide, also known as OHM-391 or 4-OH-MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various medical conditions.
Mecanismo De Acción
The exact mechanism of action of 4-(2-hydroxyphenyl)-N-phenylpiperazine-1-carboxamide is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the serotonin, dopamine, and noradrenaline systems. It has been found to enhance the release of these neurotransmitters, leading to its therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that 4-(2-hydroxyphenyl)-N-phenylpiperazine-1-carboxamide exhibits significant biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in the brain and peripheral tissues. It has also been found to increase the levels of anti-inflammatory cytokines, such as IL-10. Additionally, it has been found to reduce the levels of oxidative stress markers, such as malondialdehyde, and increase the levels of antioxidant enzymes, such as superoxide dismutase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(2-hydroxyphenyl)-N-phenylpiperazine-1-carboxamide in lab experiments include its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 4-(2-hydroxyphenyl)-N-phenylpiperazine-1-carboxamide. These include further studies on its mechanism of action, its potential use in the treatment of various medical conditions, and its safety and toxicity profile. Additionally, the development of new derivatives of 4-(2-hydroxyphenyl)-N-phenylpiperazine-1-carboxamide with improved pharmacological properties is also an area of future research.
Conclusion
In conclusion, 4-(2-hydroxyphenyl)-N-phenylpiperazine-1-carboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications in various medical conditions. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of 4-(2-hydroxyphenyl)-N-phenylpiperazine-1-carboxamide in the treatment of various medical conditions.
Métodos De Síntesis
The synthesis of 4-(2-hydroxyphenyl)-N-phenylpiperazine-1-carboxamide involves the reaction between 1-(2-hydroxyphenyl)piperazine and phenyl isocyanate. The reaction is typically carried out in the presence of a suitable solvent and a catalyst at an elevated temperature. The resulting product is then purified using various methods such as recrystallization and column chromatography to obtain a pure form of 4-(2-hydroxyphenyl)-N-phenylpiperazine-1-carboxamide.
Aplicaciones Científicas De Investigación
4-(2-hydroxyphenyl)-N-phenylpiperazine-1-carboxamide has been studied for its potential therapeutic applications in various medical conditions. It has been found to exhibit significant anti-inflammatory, analgesic, and anxiolytic properties. It has also been studied for its potential use in the treatment of depression, anxiety disorders, and neuropathic pain.
Propiedades
IUPAC Name |
4-(2-hydroxyphenyl)-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-16-9-5-4-8-15(16)19-10-12-20(13-11-19)17(22)18-14-6-2-1-3-7-14/h1-9,21H,10-13H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNJSZMXBFUCQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2O)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7455577.png)
![2-phenyl-N-[1-(pyridin-2-yl)ethyl]ethene-1-sulfonamide](/img/structure/B7455599.png)



![1-[4-(Naphthalene-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7455620.png)
![2-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-1-(1H-pyrrol-2-yl)ethanone](/img/structure/B7455629.png)


![N-(2-hydroxyphenyl)-1-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B7455653.png)


![3-Imidazol-1-yl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene](/img/structure/B7455678.png)
